1-(2-{4-[(1E)-1-(4-iodophenyl)-2-phenylbut-1-en-1-yl]phenoxy}ethyl)pyrrolidine, commonly known as Idoxifene, is a synthetic compound primarily classified as a selective estrogen receptor modulator (SERM). It was initially investigated for its potential use in treating breast cancer and postmenopausal osteoporosis but was never marketed due to insufficient effectiveness in clinical trials. The compound is characterized by a complex molecular structure that includes a pyrrolidine ring and an iodine-substituted phenyl group, contributing to its pharmacological properties.
Idoxifene is classified under the category of stilbenoids, which are olefinic compounds characterized by a 1,2-diphenylethylene backbone. The compound's IUPAC name reflects its structural complexity, which includes multiple functional groups that enhance its biological activity. It is identified by the CAS number 116057-75-1 and has been referenced in various scientific literature, including journals focused on medicinal chemistry and organic synthesis .
The synthesis of Idoxifene involves several key steps starting from the basic structure of tamoxifen. The process can be summarized as follows:
These reactions typically require anhydrous solvents and an inert atmosphere to minimize side reactions and maximize yield. Industrial production methods may optimize these steps for larger scale synthesis, focusing on yield and purity improvements .
The molecular formula of Idoxifene is C28H30INO, with a molecular weight of approximately 523.448 g/mol. The structure features:
The InChI representation for Idoxifene is:
This representation encapsulates the compound's structural features and connectivity .
Idoxifene is subject to various chemical reactions that can modify its structure and potentially its biological activity:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The outcomes depend significantly on the reaction conditions employed .
Idoxifene acts primarily as a selective estrogen receptor modulator. Its mechanism involves binding to estrogen receptors in target tissues, where it can exert both estrogenic and anti-estrogenic effects depending on the tissue type:
This dual action makes Idoxifene a candidate for therapeutic applications in conditions influenced by estrogen signaling .
Idoxifene exhibits notable physical properties:
The compound's chemical stability and reactivity are influenced by its functional groups:
These properties are critical for understanding its behavior in biological systems and during chemical processing .
Idoxifene has been studied primarily for its potential applications in treating breast cancer and osteoporosis due to its selective modulation of estrogen receptors. Despite not being marketed, it remains of interest in research contexts exploring SERMs' roles in hormone-related therapies.
Research continues into optimizing its efficacy and safety profiles for potential future applications in clinical settings .
CAS No.: 1910-41-4
CAS No.: 13463-39-3
CAS No.:
CAS No.: 91698-30-5
CAS No.: 73628-28-1